molecular formula C26H23NO4 B1392801 N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid CAS No. 1221792-81-9

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid

Cat. No.: B1392801
CAS No.: 1221792-81-9
M. Wt: 413.5 g/mol
InChI Key: JEVWENZFSHWYMJ-UHFFFAOYSA-N
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Description

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are crucial for the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is primarily through covalent bonding, which facilitates the protection and deprotection of amino groups during peptide synthesis . Additionally, this compound can form supramolecular hydrogels when combined with nano-hydroxyapatite, enhancing its mechanical strength and antimicrobial properties .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to possess antimicrobial properties, which can inhibit the growth of bacteria such as Staphylococcus aureus . Furthermore, its ability to form hydrogels enhances its cytocompatibility, making it suitable for drug delivery applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit proteases by forming stable covalent bonds with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of byproducts that may affect cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to maintain antimicrobial properties and cytocompatibility over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity and enhanced drug delivery capabilities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVWENZFSHWYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Reactant of Route 2
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N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Reactant of Route 3
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N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Reactant of Route 4
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Reactant of Route 5
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Reactant of Route 6
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.